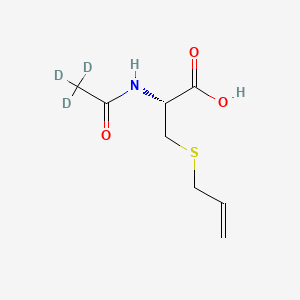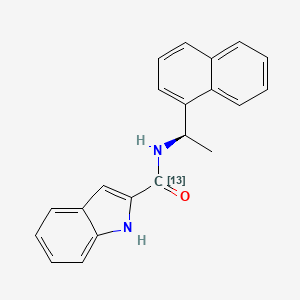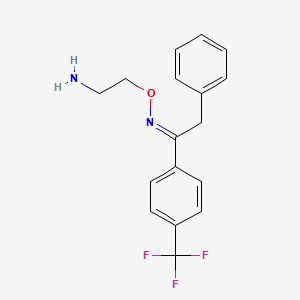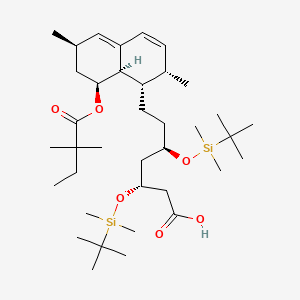
Secalciferol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secalciferol-d6, also known as (24R)-24,25-Dihydroxyvitamin D3-d6, is the deuterium labeled Secalciferol . Secalciferol is a metabolite of Vitamin D, a possibly anti-inflammatory steroid which is involved in bone ossification .
Synthesis Analysis
Secalciferol-d6 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Secalciferol-d6 is C27H38D6O3 . The molecular weight is 422.68 . The structure of Secalciferol-d6 is represented by the SMILES string: C[C@@]12C@CCC@HC3)\\CCC1)(CC[C@@]2(C@@H([2H])[2H])(C([2H])([2H])[2H])O)O)C)[H])[H] .
Applications De Recherche Scientifique
Role in Health and Athletic Performance
Vitamin D, including secalciferol, is identified as a crucial nutrient for maintaining optimal health and enhancing athletic performance. It is recognized for its role in calcium and phosphorus homeostasis, indicating its importance in bone health. Beyond these well-known functions, vitamin D receptors are present in almost every cell in the body, suggesting a broader physiological impact, including the prevention of chronic diseases such as cancer, cardiovascular diseases, autoimmune diseases, and diabetes. The active form of Vitamin D plays a significant role in achieving better health outcomes and athletic performance (Chatterjee et al., 2014).
Influence on Cell Membrane Structures
Research on secosteroids like cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2) has shown their effect on the structure and phase behavior of cell membranes. Studies using X-ray diffraction to explore the impact of these vitamins on dipalmitoyl phosphatidylcholine (DPPC) membranes found that Vitamin D derivatives induce distinct modulated phases in lipid bilayers, affecting the cell membrane's physical properties. This suggests potential implications for how Vitamin D and its analogs, including Secalciferol-d6, influence cell signaling and structural integrity (Kamal et al., 2012).
Applications in Autoimmune Diseases and Immunomodulation
The secosteroid Vitamin D3 and its active hormone, calcitriol, have been extensively studied for their effects on the immune system, particularly in the context of autoimmune diseases. High-dose Vitamin D3 therapy has shown clinical benefits in treating autoimmune diseases, which could be explained by the concept of acquired Vitamin D resistance. This resistance may arise from genetic polymorphisms affecting the Vitamin D system or from a blockade of Vitamin D receptor signaling, suggesting a complex interaction between Vitamin D levels and immune system regulation. These insights are critical for understanding the therapeutic potential of Vitamin D derivatives, including Secalciferol-d6, in modulating immune responses (Lemke et al., 2021).
Advancements in Analytical Techniques
Secalciferol-d6, as a deuterated compound, is particularly valuable in analytical chemistry for its application in LC–MS/MS techniques. It serves as an internal standard in the quantification of Vitamin D levels in biological samples, highlighting its importance in research focused on understanding Vitamin D's bioavailability and metabolism. The development of accurate, sensitive, and selective methods for determining Vitamin D levels in human plasma exemplifies the critical role of deuterated standards like Secalciferol-d6 in enhancing the reliability of analytical results (Contractor et al., 2017).
Safety and Hazards
Secalciferol-d6 is classified as having acute toxicity, both oral and dermal, and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
Mécanisme D'action
Secalciferol-d6 is a deuterium-labeled form of Secalciferol . Secalciferol is a metabolite of Vitamin D, which is potentially involved in bone ossification .
Target of Action
Secalciferol primarily targets the cells involved in bone formation and immune response . It is a metabolite of Vitamin D, which plays a crucial role in calcium homeostasis and bone health .
Mode of Action
As a vitamin d metabolite, it is likely to interact with the vitamin d receptor (vdr) in target cells . This interaction can lead to the transcription of genes that regulate bone mineralization and immune response .
Biochemical Pathways
Secalciferol-d6, like other Vitamin D metabolites, is involved in the regulation of calcium and phosphate homeostasis . It may influence the expression of genes involved in calcium absorption in the gut and calcium mobilization in the bone .
Pharmacokinetics
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of Secalciferol-d6 .
Result of Action
The primary result of Secalciferol-d6 action is likely to be the regulation of bone ossification . By influencing the expression of genes involved in bone mineralization, it may contribute to bone health .
Propriétés
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-YIZZJVCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secalciferol-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)








